3-Ethyl-N,N,2-trimethyl-1-(propan-2-yl)-1H-indol-5-amine
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Overview
Description
3-Ethyl-N,N,2-trimethyl-1-(propan-2-yl)-1H-indol-5-amine is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structural features, including an indole core substituted with ethyl, trimethyl, and isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-N,N,2-trimethyl-1-(propan-2-yl)-1H-indol-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions:
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-N,N,2-trimethyl-1-(propan-2-yl)-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-N,N,2-trimethyl-1-(propan-2-yl)-1H-indol-5-amine would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring indole derivative with a similar core structure.
Serotonin: Another indole derivative with significant biological activity.
Melatonin: An indole derivative involved in regulating sleep-wake cycles.
Uniqueness
3-Ethyl-N,N,2-trimethyl-1-(propan-2-yl)-1H-indol-5-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
104620-96-4 |
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Molecular Formula |
C16H24N2 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
3-ethyl-N,N,2-trimethyl-1-propan-2-ylindol-5-amine |
InChI |
InChI=1S/C16H24N2/c1-7-14-12(4)18(11(2)3)16-9-8-13(17(5)6)10-15(14)16/h8-11H,7H2,1-6H3 |
InChI Key |
BNEBFGRSHOKMAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C2=C1C=C(C=C2)N(C)C)C(C)C)C |
Origin of Product |
United States |
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